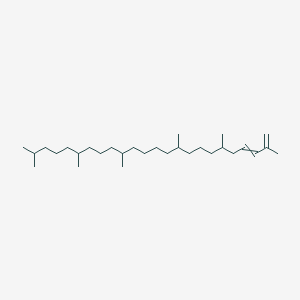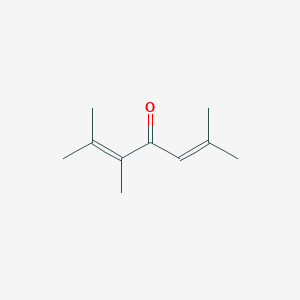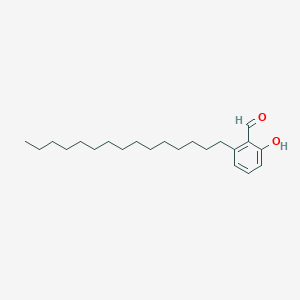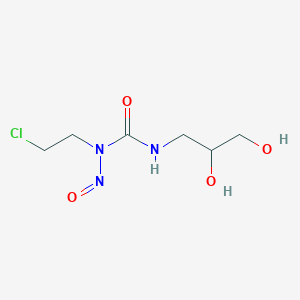
N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. The unique structure of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea allows it to interact with biological molecules in specific ways, making it a subject of interest in medical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2,3-dihydroxypropylamine under nitrosation conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a nitrosating agent such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions may lead to the cleavage of the nitrosourea bond, forming amines and other derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nitroso derivatives, while substitution reactions may yield various substituted ureas.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model
Eigenschaften
CAS-Nummer |
77113-51-0 |
|---|---|
Molekularformel |
C6H12ClN3O4 |
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2,3-dihydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-3-5(12)4-11/h5,11-12H,1-4H2,(H,8,13) |
InChI-Schlüssel |
ACZWCVBYCKDESV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(C(=O)NCC(CO)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14440711.png)
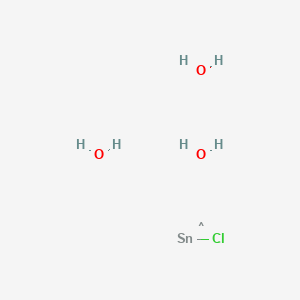
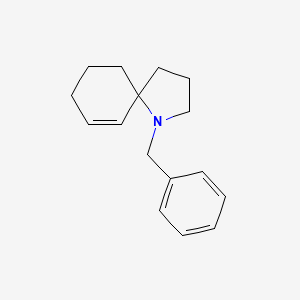
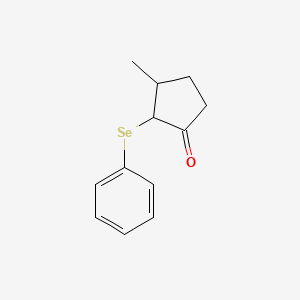
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)

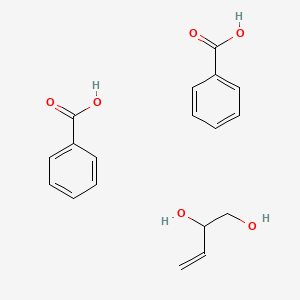


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
